3-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, a dioxane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the formation of the benzothiophene core, followed by the introduction of the chloro and dioxane substituents. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
3-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
- N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
Uniqueness
3-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C19H16ClNO3S |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H16ClNO3S/c20-16-14-7-1-2-8-15(14)25-17(16)18(22)21-13-6-3-5-12(11-13)19-23-9-4-10-24-19/h1-3,5-8,11,19H,4,9-10H2,(H,21,22) |
InChI Key |
QGJGXGKPGVJQNT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2=CC(=CC=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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